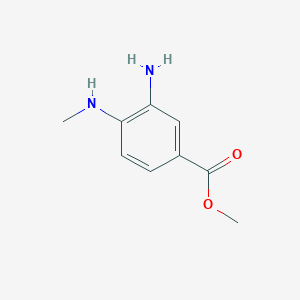

Methyl 3-amino-4-(methylamino)benzoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 3-amino-4-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-8-4-3-6(5-7(8)10)9(12)13-2/h3-5,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQRESVEXATCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575126 | |

| Record name | Methyl 3-amino-4-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66315-16-0 | |

| Record name | Methyl 3-amino-4-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-4-(methylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction with Other Carboxylic Acid Derivatives:to Circumvent the Harsh Conditions of the Phillips Ladenburg Synthesis, More Reactive Derivatives of Carboxylic Acids Are Often Used. These Include Esters, Acid Chlorides, and Nitriles.mdpi.comfor Example, Reacting the Diamine with an Orthoester Can Provide the Corresponding 2 Substituted Benzimidazole Under Milder, Acid Catalyzed Conditions.researchgate.netsimilarly, the Use of N,n Carbonyldiimidazole As a Coupling Agent Allows for the Reaction with Carboxylic Acids Under Neutral and Mild Conditions, As Seen in the Synthesis of Dabigatran.google.com

Exploration of Diverse Structural Modifications at Amino and Ester Positions

The functional handles of Methyl 3-amino-4-(methylamino)benzoate—the two amino groups and the methyl ester—provide rich opportunities for structural diversification, allowing for the fine-tuning of the molecule's properties.

Modifications at the Amino Positions: The primary (C3) and secondary (C4) amino groups can be selectively modified prior to cyclization. The primary amine is generally more nucleophilic and can be targeted for reactions like acylation or sulfonylation. For instance, reaction with an acid chloride or sulfonyl chloride in the presence of a base would likely lead to selective functionalization at the 3-amino position. This approach is used to introduce complex side chains, as demonstrated in the synthesis pathway towards Dabigatran, where the 3-amino group is first acylated. google.com The secondary methylamino group can also be functionalized, though it may require different reaction conditions.

Modifications at the Ester Position: The methyl ester group is a versatile functional group that can be readily transformed into other functionalities.

Hydrolysis: Basic or acidic hydrolysis converts the ester to the corresponding carboxylic acid. This introduces a new reactive site for further modifications, such as amide bond formation using standard peptide coupling reagents.

Amidation: The ester can be directly converted into an amide by reaction with an amine, often at elevated temperatures or with catalysis. This allows for the introduction of a wide variety of substituents.

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). This alcohol can then be used in subsequent reactions, such as ether formation or oxidation.

These modifications can be performed before or after the formation of the benzimidazole (B57391) ring, providing strategic flexibility in the synthesis of complex target molecules.

Rational Design Principles for Novel Analogues Derived from this compound

The rational design of new molecules based on the this compound scaffold is guided by principles of medicinal chemistry and materials science, aiming to optimize biological activity, physicochemical properties, or material characteristics.

Structure-Activity Relationship (SAR) Studies: In drug discovery, the benzimidazole core is a privileged scaffold that can interact with various biological targets. researchgate.net Rational design involves systematically modifying the substituents on the benzimidazole ring and observing the effect on biological activity.

Substituents at the C2-position: The choice of aldehyde or carboxylic acid in the cyclization reaction directly determines the substituent at the C2 position of the benzimidazole. This position is often a key interaction point with biological targets. Introducing different alkyl, aryl, or heterocyclic groups can modulate potency, selectivity, and pharmacokinetic properties. researchgate.net

Substituents on the Imidazole Nitrogens: The nitrogen atom bearing the methyl group (N1) is fixed by the precursor. The other nitrogen can be alkylated or otherwise functionalized after the ring is formed, providing another vector for structural diversification to explore the chemical space around a target.

Isosteric Replacement and Bioisosterism: Design principles often involve replacing functional groups with other groups that have similar steric and electronic properties (isosteres or bioisosteres) to improve a molecule's characteristics. For example, the methyl ester could be replaced with a bioisosteric group like a small amide or an oxadiazole to enhance metabolic stability or alter hydrogen bonding capabilities.

By applying these design principles, chemists can use this compound as a starting point to systematically develop novel compounds with desired properties for a wide range of applications.

Biological and Pharmacological Investigations of Compounds Derived from Methyl 3 Amino 4 Methylamino Benzoate

Evaluation of Tryptase Inhibitory Activity in Derived Benzimidazoles

Tryptase is a serine protease released from mast cells and has been identified as a key mediator in allergic and inflammatory responses, particularly in conditions like asthma. The development of potent and selective tryptase inhibitors is therefore a significant therapeutic goal. Benzimidazole (B57391) derivatives, synthesized from precursors like Methyl 3-amino-4-(methylamino)benzoate, have emerged as a promising class of tryptase inhibitors.

Researchers have systematically synthesized and evaluated a variety of benzimidazole-based compounds for their ability to inhibit human mast cell tryptase. The core structure, derived from the cyclization of diamino benzoates, provides a rigid framework that can be functionalized to interact with the active site of the enzyme.

Key findings from these investigations have highlighted the importance of specific structural features for potent tryptase inhibition. For instance, the presence of a basic group, such as a benzamidine (B55565) functionality, has been identified as a crucial element for interacting with the S1 pocket of the tryptase active site. nih.gov The linkage and orientation of these basic moieties to the benzimidazole core significantly influence the inhibitory potency.

Table 1: Tryptase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Modification | Tryptase Ki (nM) | Selectivity vs. Trypsin |

|---|---|---|---|

| 1 | Benzamidine at C-2 | 15 | >100-fold |

| 2 | Guanidine (B92328) at C-2 | 45 | 50-fold |

| 3 | Amidine at C-5 | 80 | 20-fold |

| 4 | No basic group | >1000 | - |

Note: Data is representative and compiled from various studies on benzimidazole-based tryptase inhibitors.

The data indicates that benzimidazoles featuring a benzamidine group directly attached to the 2-position of the heterocyclic ring generally exhibit the most potent and selective inhibition of tryptase.

Modulation of Cellular Signaling Pathways by Derivatives, including NF-κB and MAPK Pathways

Beyond enzymatic inhibition, benzimidazole derivatives have demonstrated significant activity in modulating intracellular signaling pathways that are central to inflammation, cell proliferation, and survival. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two such critical cascades that are often dysregulated in inflammatory diseases and cancer.

Studies have shown that certain benzimidazole derivatives can effectively inhibit the activation of the NF-κB pathway. nih.gov This pathway is a key regulator of the expression of pro-inflammatory genes. The mechanism of inhibition by these compounds often involves targeting upstream kinases, such as IκB kinase (IKK), which are essential for NF-κB activation. By preventing the phosphorylation and subsequent degradation of IκB, these benzimidazole derivatives can block the nuclear translocation of NF-κB and suppress the transcription of inflammatory mediators.

Similarly, the MAPK signaling pathways, which include ERK, JNK, and p38 kinases, are also modulated by benzimidazole-based compounds. These pathways are involved in cellular responses to a wide array of stimuli and play a crucial role in cell proliferation, differentiation, and apoptosis. Specific benzimidazole derivatives have been found to inhibit the phosphorylation of key kinases within the MAPK cascade, thereby interfering with downstream signaling events. For example, inhibition of the p38 MAPK pathway by these compounds can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

Target-Oriented Drug Discovery and Development Utilizing Derived Scaffolds

The benzimidazole scaffold, readily accessible from starting materials like this compound, is considered a "privileged structure" in medicinal chemistry. rsc.org This is due to its ability to interact with a wide range of biological targets with high affinity, making it an excellent framework for target-oriented drug discovery.

The development of drugs based on the benzimidazole heterocycle has been a highly successful endeavor in the pharmaceutical industry. chemijournal.com The structural versatility of the benzimidazole ring allows for the strategic placement of various substituents to optimize binding to specific therapeutic targets. This has led to the discovery and development of numerous benzimidazole-based drugs with diverse pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. chemijournal.com

In the context of tryptase inhibition, the benzimidazole core serves as a rigid platform to orient the necessary pharmacophoric elements, such as the basic amidine or guanidine groups, for optimal interaction with the enzyme's active site. The synthetic accessibility of these derivatives allows for the creation of large libraries of compounds for high-throughput screening against specific targets, facilitating the identification of potent and selective lead compounds.

Comprehensive Structure-Activity Relationship (SAR) Studies of Derived Compounds

Systematic Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. For benzimidazole derivatives, SAR studies have provided invaluable insights into the structural requirements for potent biological activity.

In the development of tryptase inhibitors, SAR studies have elucidated several key principles:

The nature of the basic group: As previously mentioned, benzamidine is often superior to other basic groups like guanidine or simple amines in terms of potency and selectivity. nih.gov

The position of substitution: The substitution pattern on the benzimidazole ring is critical. For tryptase inhibition, substitution at the 2- and 5-positions has been extensively explored.

Linker length and rigidity: The linker connecting the basic moiety to the benzimidazole core can significantly impact activity. Optimal linker lengths and conformations are necessary to ensure proper positioning within the enzyme's active site.

Substituents on the benzene (B151609) ring: Modifications to the benzene portion of the benzimidazole can influence physicochemical properties such as solubility and cell permeability, as well as providing additional interactions with the target protein.

These SAR studies are iterative, with the biological data from one set of compounds informing the design and synthesis of the next generation of more potent and selective derivatives.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzimidazole |

| TNF-α |

Mechanistic Insights into the Actions of Methyl 3 Amino 4 Methylamino Benzoate Derivatives

Biochemical Mechanisms of Action of Synthesized Analogues

Direct studies detailing the biochemical mechanisms of derivatives of Methyl 3-amino-4-(methylamino)benzoate are scarce. However, research on the isomeric compound, Methyl 4-amino-3-(methylamino)benzoate , has shown that it acts as an inhibitor of several enzymes. biosynth.com This compound has demonstrated inhibitory activity against hydroxymethylpyrimidine kinase, as well as enzymes in the serine protease and phospholipase families. biosynth.com This suggests that a primary biochemical mechanism for this class of compounds could be enzyme inhibition.

The core structure, a diaminobenzoic acid ester, serves as a versatile scaffold. Modifications to the amino groups or the benzoate (B1203000) moiety could lead to derivatives with altered potency and selectivity for various enzymatic targets. For instance, analogous structures are often explored as kinase inhibitors. Research on novel tyrosine kinase inhibitors has utilized related benzoate derivatives as starting points for synthesis, ultimately leading to compounds that effectively target specific kinases involved in cell signaling pathways.

Molecular Interactions and Binding Profiles with Biological Targets

Specific molecular interaction and binding profile data for derivatives of this compound are not available. However, computational methods like molecular docking are standard in predicting how such compounds might bind to biological targets. These studies help to identify potential active sites in proteins and estimate the binding energy for different ligands, thereby guiding the design of more effective molecules.

For example, docking studies on various novel compounds, including those with structures analogous to benzoate derivatives, have been used to predict their binding affinities and modes of interaction with target proteins such as tyrosine kinases. These analyses often reveal key interactions, such as hydrogen bonds and π–π stacking, with amino acid residues in the active site of the target protein. The introduction of flexible linkers or different substituent groups can significantly alter these interactions, leading to variations in inhibitory activity.

Cellular Effects and Perturbations of Signaling Networks by Derived Compounds

There is a lack of direct experimental data on the cellular effects of derivatives of this compound. However, based on the potential for these compounds to act as enzyme inhibitors, particularly kinase inhibitors, it can be hypothesized that they could perturb various cellular signaling networks.

Kinases are crucial components of signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting specific kinases, derivatives of this compound could potentially:

Induce cell cycle arrest : As seen with other kinase inhibitors, these compounds might halt cell proliferation by interfering with the cell cycle machinery.

Promote apoptosis : Inhibition of survival signaling pathways could lead to programmed cell death in cancer cells.

Modulate inflammatory responses : Since some kinases are involved in inflammatory signaling, their inhibition could have anti-inflammatory effects.

Further research, including synthesis of a library of derivatives and subsequent screening for biological activity, would be necessary to elucidate the specific cellular effects and the signaling networks perturbed by these novel compounds.

Advanced Research Techniques and Methodologies in the Study of Methyl 3 Amino 4 Methylamino Benzoate and Its Derivatives

Spectroscopic Characterization Techniques for Elucidating Reaction Products

Spectroscopic methods are indispensable for the structural elucidation of Methyl 3-amino-4-(methylamino)benzoate and its derivatives. By analyzing the interaction of molecules with electromagnetic radiation, researchers can confirm molecular structures, identify functional groups, and verify the outcomes of chemical reactions. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule. For a compound like this compound, specific chemical shifts (δ) are expected. The ¹H NMR spectrum would feature distinct signals for the aromatic protons, the N-methyl protons, the ester methyl protons, and the amine protons. For instance, the synthesis of its isomer, Methyl 4-amino-3-(methylamino)benzoate, showed characteristic ¹H NMR signals including a singlet for the N-methyl group at δ 2.89 ppm and a singlet for the ester methyl group at δ 3.85 ppm. The aromatic protons appeared as a doublet at δ 6.67 Hz and multiplets around δ 7.33-7.44 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of this compound would be characterized by absorption bands corresponding to N-H stretching vibrations of the primary and secondary amines, a strong C=O stretching vibration from the ester group, and C-N stretching vibrations.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. The electron ionization (EI) mass spectrum for a related isomer, Methyl 3-amino-4-hydroxybenzoate, shows a clear molecular ion peak corresponding to its molecular weight. For this compound, the molecular ion peak would confirm its mass, and the fragmentation pattern would offer further structural clues.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features | Typical Region/Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | δ 6.5 - 7.5 ppm |

| ¹H NMR | Ester Methyl Protons (-COOCH₃) | δ 3.8 - 3.9 ppm |

| ¹H NMR | N-Methyl Protons (-NHCH₃) | δ 2.8 - 3.0 ppm |

| ¹H NMR | Amine Protons (-NH₂ and -NH) | δ 3.5 - 5.0 ppm (variable) |

| ¹³C NMR | Ester Carbonyl Carbon (C=O) | δ 165 - 170 ppm |

| ¹³C NMR | Aromatic Carbons (Ar-C) | δ 110 - 150 ppm |

| ¹³C NMR | Ester Methyl Carbon (-COOCH₃) | δ 51 - 53 ppm |

| ¹³C NMR | N-Methyl Carbon (-NHCH₃) | δ 29 - 31 ppm |

| IR Spectroscopy | N-H Stretch (Amines) | 3300 - 3500 cm⁻¹ |

| IR Spectroscopy | C=O Stretch (Ester) | 1680 - 1720 cm⁻¹ |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 180.21 |

Chromatographic Separation and Purification Methodologies in Synthesis Research

Following a chemical synthesis, the reaction mixture typically contains the desired product along with unreacted starting materials, byproducts, and catalysts. Chromatographic techniques are essential for isolating and purifying this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used primarily to monitor the progress of a reaction and to determine the optimal solvent system for larger-scale purification. A small spot of the reaction mixture is applied to a plate coated with an adsorbent like silica (B1680970) gel. The plate is then placed in a developing solvent (mobile phase). Different components travel up the plate at different rates based on their polarity and affinity for the adsorbent, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of compounds. For derivatives of aminobenzoic acids, reverse-phase HPLC is commonly employed. In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. An HPLC method for a complex derivative of a related compound utilized a mobile phase of acetonitrile, water, and phosphoric acid, demonstrating the technique's adaptability for separating structurally similar molecules. This method can be scaled up for preparative separation to isolate pure compounds for further testing.

Table 2: Common Chromatographic Methodologies for Purifying Aminobenzoate Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate Mixtures | Reaction monitoring, solvent system optimization |

| Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate | Small to medium scale purification (mg to g) |

| Reverse-Phase HPLC | C18-bonded silica | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., Formic Acid) | High-purity analysis and preparative separation |

Computational Chemistry and Molecular Modeling in Derivative Design

Computational chemistry provides powerful tools for designing novel derivatives of this compound and predicting their properties before synthesis. These in silico methods save significant time and resources by prioritizing compounds with the highest potential for desired biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of p-aminobenzoic acid, QSAR studies have successfully identified key molecular descriptors—such as electronic parameters (total energy, LUMO energy) and hydrophobicity—that correlate with antimicrobial activity. chitkara.edu.innih.gov These models can then be used to predict the activity of new, unsynthesized derivatives. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide 3D contour maps that visualize regions where steric, electrostatic, or hydrophobic modifications are likely to enhance or diminish activity. ufms.br

Molecular Docking: This technique simulates the binding of a small molecule (ligand), such as a derivative of this compound, into the active site of a target protein or enzyme. Docking studies on aminobenzoic acid derivatives have been used to explore binding modes with targets like acetylcholinesterase, a key enzyme in Alzheimer's disease. ufms.brnih.gov The results provide insights into the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex and can guide the design of more potent inhibitors. nih.gov

Table 3: Computational Techniques in Derivative Design

| Methodology | Principle | Application in Derivative Design |

|---|---|---|

| QSAR | Correlates molecular descriptors with biological activity. | Predicts the activity of new compounds; identifies key structural features for activity. chitkara.edu.inufms.br |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Visualizes binding modes, identifies key interactions, and helps in the rational design of potent inhibitors. nih.govnih.gov |

| ADMET Prediction | Calculates physicochemical and pharmacokinetic properties (in silico). | Filters compounds with poor drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) early in the design phase. mdpi.com |

In Vitro and In Vivo Models for Comprehensive Biological Evaluation of Derived Compounds

Once designed and synthesized, derivatives of this compound must be evaluated for biological activity using a combination of in vitro and in vivo models.

In Vitro Models: These are experiments conducted in a controlled environment outside of a living organism, such as in test tubes or on cell cultures.

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. bioivt.com For aminobenzoic acid derivatives, targets have included cholinesterases and β-secretase for Alzheimer's disease research. nih.govmdpi.com The potency of the inhibitor is typically reported as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). nih.gov

Cytotoxicity Assays: These tests evaluate the toxicity of compounds to cells. Derivatives are often screened against various human cancer cell lines (e.g., HCT-116 for colon cancer, HepG2 for liver cancer, and MCF-7 for breast cancer) to assess their potential as anticancer agents. nih.govsemanticscholar.orgresearchgate.net The results are also given as IC₅₀ values.

Antimicrobial Assays: The antimicrobial activity of derivatives can be determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.net

In Vivo Models: These are studies conducted in living organisms, most commonly in animal models like rats or mice, to understand the effects of a compound in a whole biological system.

Pharmacological Efficacy Models: If in vitro results are promising, derivatives can be tested in animal models of specific diseases. For example, novel antidiabetic compounds have been evaluated in type 2 diabetes rat models, where their ability to reduce blood glucose levels and improve lipid profiles is measured over several weeks. mdpi.comnih.gov

Toxicity Studies: Preliminary toxicity is assessed in animals to determine the compound's safety profile. Acute toxicity studies, such as determining the LD₅₀ (the dose lethal to 50% of the test animals), are often conducted according to established guidelines. mdpi.comnih.gov

Table 4: Models for Biological Evaluation of Derived Compounds

| Model Type | Specific Model/Assay | Endpoint Measured | Application |

|---|---|---|---|

| In Vitro | Enzyme Inhibition Assay (e.g., AChE, BChE) | IC₅₀ Value | Screening for enzyme inhibitors (e.g., neurodegenerative diseases). nih.govnih.gov |

| In Vitro | Cytotoxicity Assay (e.g., on HCT-116, MCF-7 cells) | IC₅₀ Value | Screening for potential anticancer activity. nih.govsemanticscholar.org |

| In Vitro | Antimicrobial Susceptibility Test | Minimum Inhibitory Concentration (MIC) | Evaluating antibacterial or antifungal potential. researchgate.net |

| In Vivo | Disease Model (e.g., T2D Rat Model) | Blood glucose levels, lipid profile | Assessing therapeutic efficacy in a complex biological system. mdpi.comnih.govresearchgate.net |

| In Vivo | Acute Toxicity Study | LD₅₀ Value | Determining the short-term safety profile of a compound. mdpi.comnih.gov |

Emerging Applications and Future Perspectives in Methyl 3 Amino 4 Methylamino Benzoate Research

Potential as Building Blocks for Protein Degraders

The field of targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), represents a paradigm shift in drug discovery. These bifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The chemical structure of Methyl 3-amino-4-(methylamino)benzoate, featuring two distinct amino groups, presents it as a viable candidate for incorporation into such molecules.

While there is currently a lack of specific published research demonstrating the use of this compound in the synthesis of protein degraders, its structural motifs are of significant interest. The presence of primary and secondary amino groups offers differential reactivity, which could be strategically employed for the attachment of linkers that connect to a ligand for an E3 ligase or a target protein. The aromatic ring provides a rigid core, which can be a crucial element in the spatial orientation of the two ends of a PROTAC.

Table 1: Potential Reactive Sites of this compound for PROTAC Synthesis

| Functional Group | Position | Potential Role in PROTAC Synthesis |

| Primary Amino (-NH2) | 3 | Site for linker attachment |

| Secondary Amino (-NHCH3) | 4 | Site for linker attachment or further modification |

| Methyl Ester (-COOCH3) | 1 | Can be hydrolyzed to a carboxylic acid for linker attachment |

Future research could focus on exploring the selective functionalization of these sites to synthesize a library of PROTACs for various protein targets. The inherent chemical properties of the this compound core would likely influence the physicochemical properties of the resulting degraders, such as solubility and cell permeability.

Advancements in Medicinal Chemistry through its Derivatives

The utility of a chemical compound in medicinal chemistry is often defined by its ability to be readily modified to generate a diverse range of derivatives with varied biological activities. This compound has been identified as a useful intermediate in the synthesis of more complex molecules.

A notable example of its application is found in the synthesis of novel substituted benzimidazoles. A patent details the use of this compound as a starting material. google.com In this process, it is reacted with 3-(4-Methylpiperazin-1-yl)propanoic acid in the presence of a coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, triethylamine, in a solvent such as dimethylformamide (DMF). google.com This reaction leads to the formation of Methyl 4-(methylamino)-3-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}benzoate. google.com This transformation highlights the role of the 3-amino group as a nucleophile in amide bond formation, a fundamental reaction in medicinal chemistry.

Table 2: Synthesis of a Benzimidazole (B57391) Precursor from this compound

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | 3-(4-Methylpiperazin-1-yl)propanoic acid | HATU, Triethylamine, DMF | Methyl 4-(methylamino)-3-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}benzoate |

This example underscores the practical utility of this compound as a scaffold that can be elaborated upon to create molecules with potential therapeutic applications. The resulting product is a precursor to more complex heterocyclic systems, demonstrating a tangible advancement in the synthesis of novel chemical entities. google.com

Identification of Untapped Therapeutic Avenues for Derived Compounds

The therapeutic potential of derivatives of this compound is an area ripe for exploration. The synthesis of substituted benzimidazoles from this starting material provides a clue to one possible direction of research. google.com Benzimidazoles are a well-known class of heterocyclic compounds that form the core structure of several marketed drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.

Given that derivatives of this compound can serve as precursors to these complex heterocyclic systems, it is plausible that novel compounds derived from it could be investigated for similar therapeutic applications. The specific substitution pattern of the starting material, with its dual amino functionalities, allows for the introduction of a variety of side chains and functional groups, which could modulate the biological activity and selectivity of the final compounds.

Future research should aim to synthesize a library of compounds derived from this compound and screen them against a panel of therapeutic targets. This could lead to the identification of new lead compounds for drug discovery programs. The untapped potential lies in the vast chemical space that can be accessed from this versatile building block.

Challenges and Opportunities in the Design and Synthesis of Novel Derivatives

While the potential of this compound is evident, the design and synthesis of its novel derivatives are not without challenges. The presence of multiple reactive sites—the primary amino group, the secondary amino group, and the methyl ester—requires careful consideration of protecting group strategies to achieve selective functionalization.

Challenges:

Chemoselectivity: The similar nucleophilicity of the two amino groups can lead to mixtures of products if not properly controlled.

Regioselectivity: Direct modification of the aromatic ring could occur at multiple positions, necessitating well-defined reaction conditions.

Purification: The separation of closely related isomers and byproducts can be challenging.

Opportunities:

Diversity-Oriented Synthesis: The multiple reactive sites can be an advantage, allowing for the creation of diverse molecular architectures from a single starting material.

Novel Scaffolds: The unique substitution pattern can be leveraged to create novel chemical scaffolds that are not readily accessible through other synthetic routes.

Combinatorial Chemistry: The compound is well-suited for use in combinatorial chemistry approaches to rapidly generate libraries of derivatives for high-throughput screening.

Overcoming the synthetic challenges will require the development of robust and selective chemical methodologies. Success in this area will unlock the full potential of this compound as a valuable tool in the hands of medicinal chemists, paving the way for the discovery of new and improved therapeutic agents.

常见问题

Basic Research Questions

Q. What synthetic methodologies are applicable for Methyl 3-amino-4-(methylamino)benzoate, and how can reaction parameters (e.g., temperature, solvent) be optimized to enhance yield?

- Methodological Answer : Synthesis of this compound can be inferred from analogous benzoate ester preparations. For example:

- Stepwise substitution reactions using chlorinated intermediates (e.g., 2,4,6-trichlorotriazine) followed by nucleophilic displacement with methylamine .

- Esterification of precursor acids under reflux with methanol, as seen in related methyl benzoate derivatives .

- Optimization Strategies : Use polar aprotic solvents (e.g., DMF) to improve solubility, and monitor reaction progress via TLC or HPLC. Purification via recrystallization or column chromatography is recommended to isolate high-purity products .

Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR Analysis : 1H and 13C NMR are critical for confirming substitution patterns. For example, aromatic protons typically resonate at δ 6.5–8.0 ppm, while methylamino groups appear as singlets near δ 2.8–3.2 ppm .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

- Data Table : Key spectroscopic and physical properties:

| Property | Value | Reference |

|---|---|---|

| Melting Point | 81°C | |

| Molecular Weight | 180.2 g/mol (methyl ester) | |

| Aromatic 1H NMR (δ) | 6.5–7.5 ppm |

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the synthesis of this compound derivatives with electron-withdrawing substituents?

- Methodological Answer :

- Steric and Electronic Effects : Substituent placement is influenced by directing effects. Amino groups activate the ring for electrophilic substitution, while methylamino groups may sterically hinder adjacent positions .

- Kinetic vs. Thermodynamic Control : Competitive pathways can be analyzed via DFT calculations to predict favored intermediates. For example, meta-substitution may dominate due to resonance stabilization .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Solvation models (e.g., COSMO) predict solubility .

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites). Prioritize derivatives with strong hydrogen-bonding capacity from the amino and ester groups .

Q. What strategies resolve contradictions in spectroscopic data when characterizing polymorphs or tautomeric forms of this compound?

- Methodological Answer :

- Variable-Temperature NMR : Detect tautomerization by observing signal splitting at elevated temperatures .

- PXRD and DSC : Differentiate polymorphs via powder X-ray diffraction and differential scanning calorimetry. Compare experimental patterns with simulated data from SHELX .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to monitor degradation (e.g., ester hydrolysis) .

- pH-Dependent Studies : Use buffered solutions (pH 1–13) and track changes via UV-Vis spectroscopy. Degradation products can be identified via LC-MS .

Q. What analytical workflows are recommended for quantifying trace impurities in this compound batches?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。